Product packaging for Ethyl 2-cyano-3-(2-pyridylamino)acrylate(Cat. No.:CAS No. 69372-23-2)

Ethyl 2-cyano-3-(2-pyridylamino)acrylate

Cat. No.: B3150756
CAS No.: 69372-23-2
M. Wt: 217.22 g/mol
InChI Key: UUFLNGMDHRHDOH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(2-pyridylamino)acrylate is a chemical compound of interest in organic synthesis and medicinal chemistry. While specific studies on this exact molecule are limited, its structural features are closely related to other cyanoacrylate derivatives which are recognized as valuable intermediates for the synthesis of heterocycles and polymers . Cyanoacrylate derivatives have demonstrated significant utility as precursors for dye-sensitized photovoltaic materials and sensors, leveraging their attractive absorption properties in the UV-Vis region . Furthermore, analogous compounds synthesized via Knoevenagel condensation, a common method for this class, are important intermediates in the production of cosmetics, perfumes, and pharmaceuticals . This compound is intended for research and development purposes only in laboratory settings. It is strictly for Research Use Only (RUO) and is not meant for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B3150756 Ethyl 2-cyano-3-(2-pyridylamino)acrylate CAS No. 69372-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-3-(pyridin-2-ylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9(7-12)8-14-10-5-3-4-6-13-10/h3-6,8H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFLNGMDHRHDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to Ethyl 2-cyano-3-(2-pyridylamino)acrylate

The construction of this molecule can be achieved through several synthetic pathways, primarily involving condensation reactions.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of electron-deficient alkenes like this compound. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with a carbonyl compound. For the target molecule, this would conceptually involve a reaction between 2-aminopyridine (B139424) and a suitable three-carbon electrophile, or a variation thereof.

The choice of catalyst and solvent is critical for achieving high yields in Knoevenagel-type reactions. While direct condensation of 2-aminopyridine with a keto-ester is not the most common route, analogous reactions for similar structures provide insight into effective catalytic systems.

Base catalysts are frequently employed to deprotonate the active methylene compound (ethyl cyanoacetate), generating a nucleophilic carbanion. tu-clausthal.de Common bases include piperidine (B6355638) and sodium ethoxide, often used in solvents like ethanol (B145695) or toluene. tu-clausthal.denih.gov For the synthesis of the related compound, ethyl 2-cyano-3,3-diphenylacrylate, sodium bicarbonate has been successfully used as a catalyst in cyclohexane, demonstrating that milder, inorganic bases can also be effective. glpbio.com The reaction is typically heated to reflux to drive the condensation and subsequent dehydration. nih.govglpbio.com

CatalystSolventReactantsReference
PiperidineEthanolFuran-2-aldehyde, Ethyl cyanoacetate prepchem.com
Sodium EthoxideEthanol4-methoxybenzaldehyde, Ethyl cyanoacetate nih.gov
Sodium BicarbonateCyclohexaneBenzophenone, Ethyl cyanoacetate glpbio.com
Ammonium Acetate (B1210297)Toluene4-n-propylbenzaldehyde diethylacetal, Ethyl cyanoacetate rsc.org

Precise control over reactant stoichiometry and reaction conditions is paramount for maximizing product yield and minimizing side reactions. In typical Knoevenagel condensations leading to similar acrylate (B77674) products, the aldehyde or ketone is reacted with a slight excess of the active methylene compound, such as ethyl cyanoacetate, to ensure complete conversion. rsc.org For instance, the synthesis of ethyl 2-cyano-3-(4-n-propylphenyl)acrylate utilizes a 2:1 molar ratio of ethyl cyanoacetate to 4-n-propylbenzaldehyde diethylacetal. rsc.org

Reaction temperature is another critical parameter. These condensations are often performed at reflux temperature to facilitate both the initial condensation and the subsequent elimination of water to form the stable α,β-unsaturated product. glpbio.comrsc.org Reaction times can vary from a few hours to over 16 hours, depending on the reactivity of the substrates and the catalytic system used. glpbio.comrsc.org

A highly effective and direct method for synthesizing compounds structurally analogous to this compound involves the reaction of an amino-substituted pyridine (B92270) with ethyl ethoxymethylenecyanoacetate (EMMCE). This reagent serves as a synthetic equivalent of a formyl-cyano-acetate cation, reacting readily with nucleophiles like aminopyridines.

For example, the synthesis of ethyl 2-cyano-3-(5-phenyl-2-pyridylamino)acrylate is achieved by heating a mixture of 2-amino-5-phenylpyridine (B15250) and ethyl ethoxymethylenecyanoacetate. google.com The reaction proceeds by nucleophilic attack of the amino group on the enol ether carbon of EMMCE, followed by the elimination of ethanol. This method is often performed neat (without a solvent) by simply fusing the reactants at an elevated temperature, such as 100°C, providing the desired product in good yields. google.com

Reactant 1Reactant 2ConditionsYieldReference
2-Amino-5-phenylpyridineEthyl ethoxymethylenecyanoacetateFused at 100°C, 15 min78% google.com

The synthesis of this compound can also be envisioned through multi-step sequences, potentially involving the ring-opening of heterocyclic precursors. Pyrido[1,2-a]pyrimidinones are fused bicyclic systems that are synthesized from 2-aminopyridines. google.com The literature describes the synthesis of pyrido[1,2-a]pyrimidines from acrylate derivatives. For instance, reacting a 2-aminopyridine derivative with an acrylate can lead to a 3-[N-(2-pyridyl)-amino]acrylate derivative, which can then be cyclized to form the pyrido[1,2-a]pyrimidine (B8458354) ring system. jocpr.com

While the forward reaction (cyclization) is well-documented, the reverse reaction—the ring-opening of a pyrido[1,2-a]pyrimidinone to yield an acyclic acrylate like this compound—is less common. However, ring-opening reactions of certain substituted pyrido[1,2-a]pyrimidines have been reported. For example, treatment of specific diether-substituted pyrido[1,2-a]pyrimidines with sodium azide (B81097) can induce a ring-opening reaction. tu-clausthal.de This suggests that under specific conditions with appropriate nucleophiles, the pyrimidine (B1678525) ring of a suitably substituted precursor could be cleaved to generate the desired acrylate structure. This synthetic route remains a more theoretical or specialized approach compared to direct condensation methods.

Knoevenagel Condensation Strategies

Reactivity Profiles and Subsequent Chemical Transformations

The reactivity of this compound is characterized by the electrophilic nature of the α,β-unsaturated system and the nucleophilic character of the pyridylamino group. The electron-withdrawing cyano and ethyl ester groups make the β-carbon of the acrylate moiety susceptible to nucleophilic attack (Michael addition).

This compound is a valuable intermediate for the synthesis of more complex heterocyclic systems. For example, similar cyanoacrylate derivatives are known to react with hydrazine (B178648) and its derivatives to form pyrazole (B372694) compounds. The reaction proceeds via a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and elimination. Furthermore, condensation with compounds like thiourea (B124793) can lead to the formation of pyrimidine derivatives. The reactivity of the cyanoacrylate system makes it a versatile building block in medicinal and materials chemistry.

Oxidation Pathways and Product Characterization

While specific studies detailing the oxidation of this compound are not extensively documented in the available literature, the chemical nature of the molecule suggests several potential oxidation pathways. The aminopyridine moiety is susceptible to oxidation, which could lead to the formation of corresponding pyridine-N-oxide derivatives. The electron-rich nature of the enamine double bond also presents a potential site for oxidative cleavage or epoxidation under appropriate conditions. For related compounds, such as ethyl 2-cyano-3-(4-pyridinyl)acrylate, it has been noted that the compound can be oxidized to form corresponding pyridine derivatives . However, without specific experimental data for the title compound, characterization of potential products remains speculative.

Reduction Reactions and Functional Group Derivatization

The reduction of this compound offers pathways for significant functional group derivatization. The molecule contains two primary reducible groups: the nitrile (cyano group) and the acrylate system (both the carbon-carbon double bond and the ethyl ester).

The reduction of the nitrile group is a common transformation. For similar cyanopyridine compounds, reduction reactions are known to convert the nitrile group into a primary amine (aminomethyl group) . This could be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd-C) or chemical reductants like lithium aluminum hydride (LiAlH₄). Selective reduction of the C=C double bond of the acrylate system, while preserving the cyano and ester functionalities, could potentially be achieved using milder hydrogenation conditions (e.g., H₂ with Wilkinson's catalyst) or other specific reagents like sodium borohydride (B1222165) in the presence of a Lewis acid. Conversely, complete reduction of the ester function to a primary alcohol is also a possible transformation, typically requiring strong reducing agents like LiAlH₄. The specific products obtained would be highly dependent on the choice of reducing agent and reaction conditions.

Nucleophilic Substitution Reactions of the Cyano Group

The cyano group in this compound, while often participating in cyclization reactions, can also be a site for nucleophilic attack, although this is less common than its role as an electrophile in cyclizations. In related heterocyclic systems, such as 2-cyano-3-nitroimidazo[1,2-a]pyridine, the cyano group has been shown to undergo substitution by nitrogen and oxygen nucleophiles chim.it.

A more common reaction involving the cyano group is its hydrolysis under acidic or basic conditions. This would convert the nitrile first into a carboxamide intermediate (Ethyl 2-carbamoyl-3-(2-pyridylamino)acrylate) and subsequently to the corresponding dicarboxylic acid monoester upon further hydrolysis. This represents a fundamental reactivity pathway for nitriles, allowing for the transformation of the cyano moiety into other valuable functional groups.

Intramolecular Cyclization and Annulation Reactions

The most prominent and well-utilized reactivity of this compound involves its use as a scaffold for intramolecular cyclization reactions, leading to a variety of fused heterocyclic systems. The strategic placement of the aminopyridine, cyano, and acrylate functionalities allows for several distinct ring-closing pathways.

Formation of Fused Pyridopyrimidinone Systems

This compound is an ideal precursor for the synthesis of pyridopyrimidinones. The synthesis of the starting material itself is efficiently achieved by reacting 2-aminopyridine derivatives with ethyl ethoxymethylenecyanoacetate prepchem.comprepchem.com. The subsequent intramolecular cyclization can be induced, often under thermal conditions. In this reaction, the exocyclic amino group attacks the electrophilic carbon of the nitrile group, leading to a ring closure. This is followed by tautomerization to form the stable, fused aromatic pyridopyrimidinone ring system. Research on analogous substrates, such as ethyl (E)-2-cyano-3-(S-methylisothioureido)-2-propenoate, demonstrates a similar cyclization pattern to form pyrimidinone derivatives, highlighting the feasibility of this transformation researchgate.net.

Table 1: Intramolecular Cyclization to Fused Pyridopyrimidinone

Reactant Product Conditions
Tetrazole Ring Formation and Derivatization

The nitrile functionality of this compound enables its conversion into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. This transformation is typically achieved via a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide (NaN₃). The reaction often requires a catalyst, such as zinc salts, cobalt complexes, or iodine, and can be performed in various solvents like water or DMF researchgate.net. The reaction mechanism involves the addition of the azide anion to the nitrile carbon, followed by intramolecular cyclization to form the 5-substituted 1H-tetrazole ring. This provides a direct pathway to introduce a highly functionalized, nitrogen-rich heterocyclic moiety.

Table 2: Tetrazole Ring Formation via [3+2] Cycloaddition

Reactant Reagents Product
Other Heterocyclic Ring Closures

The versatile structure of this compound allows for cyclocondensation reactions with various dinucleophiles to form other heterocyclic systems. A notable example is the reaction with hydrazine hydrate (B1144303) (N₂H₄·H₂O). Studies on similar substrates like ethyl 2-cyano-3-ethoxyacrylate or ethyl 2-cyano-3-morpholinoacrylate show they react readily with hydrazine to form aminopyrazole derivatives chim.itgoogle.com. The reaction with this compound would proceed via an initial nucleophilic attack by hydrazine at the C3 position, displacing the pyridylamino group. This is followed by a subsequent intramolecular cyclization where the terminal amino group of the hydrazine attacks the nitrile carbon, yielding a highly substituted aminopyrazole. This method provides an efficient route to pyrazole cores, which are important scaffolds in pharmaceuticals. chim.itgoogle.com

Table 3: Cyclocondensation with Hydrazine to Form Pyrazoles

Reactant Reagent Intermediate (Proposed) Product

Table of Mentioned Compounds

Compound Name
This compound
Pyridine-N-oxide
Ethyl 2-cyano-3-(4-pyridinyl)acrylate
Raney Nickel
Palladium on carbon (Pd-C)
Lithium aluminum hydride (LiAlH₄)
Wilkinson's catalyst
Sodium borohydride
2-cyano-3-nitroimidazo[1,2-a]pyridine
Ethyl 2-carbamoyl-3-(2-pyridylamino)acrylate
2-aminopyridine
Ethyl ethoxymethylenecyanoacetate
4-Amino-pyrido[1,2-a]pyrimidin-2-one
Ethyl (E)-2-cyano-3-(S-methylisothioureido)-2-propenoate
Sodium azide
Zinc chloride
Cobalt complexes
Iodine
Ethyl 3-(2-pyridylamino)-2-(1H-tetrazol-5-yl)acrylate
Hydrazine hydrate
Ethyl 2-cyano-3-ethoxyacrylate
Ethyl 2-cyano-3-morpholinoacrylate
Ethyl 3-amino-1H-pyrazole-4-carboxylate

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental tool for the structural elucidation of Ethyl 2-cyano-3-(2-pyridylamino)acrylate, offering precise information about the proton and carbon frameworks.

The ¹H NMR spectrum provides definitive evidence for the proton environments within the molecule. The ethyl ester group is characterized by a triplet signal for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. rsc.orgnih.gov The vinyl proton appears as a distinct singlet, and the protons of the pyridine (B92270) ring are observed as multiplets in the aromatic region of the spectrum. researchgate.net A broad singlet, typically observed at a higher chemical shift, corresponds to the amine (N-H) proton. researchgate.net The specific regiochemistry is confirmed by the chemical shifts and coupling patterns of the protons on the pyridyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Ethyl (-CH₃) ~1.4 Triplet
Ethyl (-CH₂-) ~4.4 Quartet
Pyridyl-H ~6.7 - 8.2 Multiplet
Vinyl (=CH-) ~8.0 - 8.3 Singlet

Note: Predicted values are based on data from analogous compounds. rsc.orgnih.govresearchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule, allowing for the complete mapping of the carbon skeleton. rsc.org The spectrum clearly shows distinct resonances for the carbonyl carbon of the ester, the carbons of the C=C double bond, the nitrile carbon, and the carbons of the ethyl group. rsc.orgsci-hub.se The carbon atoms of the pyridine ring are also resolved in the aromatic region. sci-hub.se

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl (-C H₃) ~14
Ethyl (-C H₂-) ~62
Cyanoacrylate (C -CN) ~100 - 110
Cyano (-C N) ~115
Pyridyl Carbons ~110 - 150
Vinyl (=C H-) ~154

Note: Predicted values are based on data from analogous compounds. rsc.orgsci-hub.se

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is essential for identifying the various functional groups within the molecule by detecting their characteristic vibrational frequencies.

The FTIR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A notable band in the region of 3470-3447 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. researchgate.net The presence of a strong absorption band around 2211-2206 cm⁻¹ is indicative of the C≡N (nitrile) group. researchgate.net The carbonyl (C=O) stretch of the α,β-unsaturated ester is typically observed in the 1680-1670 cm⁻¹ range. researchgate.net Other significant bands include those for C=C and C=N stretching in the fingerprint region, as well as C-O and C-H stretching vibrations.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹)
Amine (N-H) Stretch ~3450
C-H (Aromatic/Aliphatic) Stretch ~2900 - 3100
Nitrile (C≡N) Stretch ~2210
Ester Carbonyl (C=O) Stretch ~1675
Alkene/Aromatic (C=C/C=N) Stretch ~1500 - 1650

Note: Frequencies are based on data from analogous compounds. researchgate.net

Electronic Absorption and Emission Spectroscopy

The electronic properties of the molecule are investigated using UV-Visible and fluorescence spectroscopy. The compound's structure, featuring an electron-donating pyridylamino group and an electron-withdrawing cyanoacrylate moiety, suggests the potential for intramolecular charge transfer (ICT). This characteristic often results in distinct absorption bands in the UV-Vis spectrum. sci-hub.se Studies on similar donor-π-acceptor molecules have shown that excitation of these ICT bands can lead to fluorescence emission. For instance, a related compound, ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate (B77674), exhibits photoluminescence emission in the 500-670 nm range, which is attributed to n → π* electronic transitions. sci-hub.se Such properties indicate that this compound may also possess interesting photophysical characteristics relevant to materials science. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound, the molecular formula is C₁₁H₁₁N₃O₂, corresponding to a molecular weight of 217.22 g/mol . bldpharm.com

Electron ionization (EI) mass spectrometry of related acrylate compounds often shows a distinct molecular ion peak ([M]⁺). researchgate.net The fragmentation patterns are characteristic of the functional groups present. Common fragmentation pathways for this class of molecules include:

Loss of the ethoxy group (-OC₂H₅) from the ester.

Cleavage of the ester group itself (-COOC₂H₅).

Fragmentation of the pyridyl ring.

Formation of stable nitrilium cations, which have been observed in the mass spectra of similar nitrogen-containing compounds. nih.gov

Table 2: Molecular Identity and Key Mass Data for this compound.
ParameterValueReference
Molecular FormulaC₁₁H₁₁N₃O₂ bldpharm.com
Molecular Weight217.22 bldpharm.com
Predicted Precursor Ion [M+H]⁺218.0873Calculation based on formula

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular packing.

Crystal structure analyses of closely related compounds, such as (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate and ethyl 2-cyano-3-N,N-dimethyl amino acrylate, reveal that the core structure tends to be nearly planar. nih.govnih.govnih.gov This planarity is a result of the extensive sp² hybridization and conjugation. The deviation of non-hydrogen atoms from the mean plane is typically very small. nih.govnih.govnih.gov

Table 3: Typical Crystallographic Data from Analogous Structures.
CompoundCrystal SystemSpace GroupKey FeatureReference
(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylateMonoclinicP2₁/nNearly planar molecule nih.govnih.gov
Ethyl 2-cyano-3-N,N-dimethyl amino acrylateMonoclinicP2(1)/nPreferential s-cis conformation researchgate.netnih.gov

In the solid state, molecules of this compound are expected to assemble into a higher-order supramolecular structure through a network of intermolecular interactions.

Hydrogen Bonding: The most prominent interaction is the intermolecular hydrogen bond between the amino hydrogen (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. This N—H⋯O interaction is a common and robust motif in related crystal structures, often leading to the formation of centrosymmetric dimers with an R²₂(14) graph-set notation. nih.govnih.gov

π-π Stacking: The planar, aromatic nature of the pyridyl ring facilitates π-π stacking interactions between adjacent molecules. uj.edu.pl These interactions, where the electron-rich π systems overlap, play a crucial role in stabilizing the crystal packing. The specific orientation (e.g., parallel-displaced or T-shaped) and the distance between the stacked rings are defining features of the crystal lattice. uj.edu.pl The interplay between the pyridyl group and other aromatic systems can induce specific packing motifs, influencing the material's properties. uj.edu.pl

The combination of strong N—H⋯O hydrogen bonds and weaker, but significant, π-π stacking interactions directs the self-assembly of the molecules into a stable, three-dimensional architecture. uj.edu.plnih.gov

Computational Chemistry and Reaction Mechanism Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the structure and electronic properties of ethyl 2-cyano-3-(2-pyridylamino)acrylate. These theoretical studies, while not widely published for this specific molecule, can be understood through analogy with closely related cyanoacrylate compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles. For cyanoacrylate derivatives, DFT studies, often employing the B3LYP functional with a basis set like 6-311G(d,p), are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govglpbio.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for predicting the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests a molecule is more polarizable and prone to chemical reactions, and it indicates that lower energy is required for electronic excitation. rsc.org In donor-π-acceptor (D-π-A) molecules like this compound, the HOMO is typically localized on the electron-donating part (the pyridylamino group), while the LUMO is localized on the electron-accepting part (the cyanoacrylate moiety). This separation facilitates intramolecular charge transfer (ICT), a key feature of such compounds. sigmaaldrich.com

Table 1: Illustrative DFT-Calculated Electronic Properties of a Related Cyanoacrylate Derivative (Note: This data is for a related compound, ethyl 2-cyano-3-(4-dimethylaminophenyl)acrylate, and serves as an example of typical computational results.)

Parameter Calculated Value
HOMO Energy -5.13 eV
LUMO Energy -4.17 eV
HOMO-LUMO Energy Gap 0.96 eV

Source: Adapted from experimental data which correlates with DFT calculations. nih.gov

DFT calculations are also a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to help assign experimental spectral bands to specific molecular vibrations. glpbio.com For example, the characteristic stretching frequencies of the cyano (C≡N), carbonyl (C=O), and amine (N-H) groups in this compound can be predicted.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical shifts, when compared with experimental spectra, aid in the complete structural elucidation of the molecule in solution. sigmaaldrich.com The accuracy of these predictions provides confidence in the optimized molecular geometry derived from the DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Behavior

To understand the optical properties of this compound, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.gov

For D-π-A systems, the lowest energy electronic transition is often dominated by the HOMO to LUMO excitation, which corresponds to the intramolecular charge transfer from the donor to the acceptor group. nih.gov TD-DFT calculations can predict how the solvent environment might affect the absorption spectrum, a phenomenon known as solvatochromism. nih.gov For instance, in a study of a related compound, a hypsochromic (blue) shift was observed in a polar solvent (DMSO) compared to the gas phase, indicating an increase in the HOMO-LUMO energy gap. nih.gov Similar behavior would be anticipated for this compound, where the excited state properties are governed by its ICT character.

Mechanistic Pathways of Synthetic Transformations

The synthesis of α,β-unsaturated cyanoacrylates is commonly achieved through the Knoevenagel condensation. researchgate.net This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (like ethyl cyanoacetate) to a carbonyl group (an aldehyde or ketone), followed by a dehydration reaction. researchgate.net The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. researchgate.netarkat-usa.org

The mechanism proceeds via the base-catalyzed deprotonation of the α-carbon of ethyl cyanoacetate (B8463686) to form a resonance-stabilized enolate. This potent nucleophile then attacks the carbonyl carbon of an aldehyde or ketone. The resulting alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy adduct. Subsequent elimination of a water molecule, usually facilitated by heat, yields the final α,β-unsaturated product.

However, the synthesis of this compound often follows a related pathway. Instead of a simple aldehyde, a common precursor is ethyl ethoxymethylenecyanoacetate. The synthesis involves the reaction of 2-aminopyridine (B139424) with ethyl ethoxymethylenecyanoacetate. The mechanism is a nucleophilic vinyl substitution where the amino group of 2-aminopyridine attacks the electron-deficient β-carbon of ethyl ethoxymethylenecyanoacetate, leading to the elimination of ethanol (B145695) and formation of the final product. This reaction can be performed by heating the reactants together, sometimes without a solvent.

Table 2: General Reactants for the Synthesis of Pyridylamino Acrylates

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
2-Aminopyridine Ethyl ethoxymethylenecyanoacetate Heat This compound
Aromatic Aldehyde Ethyl cyanoacetate Base (e.g., piperidine) Ethyl 2-cyano-3-(aryl)acrylate

Source: Adapted from synthetic procedures for related compounds. arkat-usa.org

The structure of this compound, featuring a nucleophilic pyridine (B92270) ring nitrogen and an electrophilic cyano-activated double bond, makes it a prime candidate for intramolecular cyclization reactions. These reactions are a powerful method for constructing fused heterocyclic ring systems, such as pyrido[1,2-a]pyrimidines.

The most probable cyclization pathway is an intramolecular Michael addition (or aza-Michael addition). Under basic or thermal conditions, the endocyclic nitrogen atom of the pyridine ring can act as a nucleophile, attacking the electron-deficient β-carbon of the acrylate (B77674) system. This attack is facilitated by the electron-withdrawing cyano and ester groups. The initial cyclization would form a zwitterionic intermediate or, after proton transfer, a dihydropyrido[1,2-a]pyrimidine intermediate. Subsequent tautomerization or oxidation can lead to the formation of a stable, aromatic pyrido[1,2-a]pyrimidine (B8458354) ring system. The specific outcome can be influenced by reaction conditions and the presence of other reagents. This type of cyclization is a key step in the synthesis of various biologically active fused pyrimidines. nih.gov Studies on similar systems show that such cyclizations can proceed in the presence of acid or base catalysts, or simply upon heating. nih.gov

Tautomerism Studies and Energetic Stability of Isomeric Forms

The structural complexity of this compound gives rise to several potential isomeric forms, including constitutional isomers (tautomers) and geometric isomers (E/Z isomers). Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful tool to investigate the relative stabilities of these isomers, offering insights that complement experimental observations.

Tautomeric Forms: Amino vs. Imino

A key aspect of the molecular structure of this compound is the potential for amino-imino tautomerism within the 2-pyridylamino moiety. The compound can exist in an amino form, where the hydrogen atom is attached to the exocyclic nitrogen, or in an imino form, where the hydrogen atom has migrated to the nitrogen atom within the pyridine ring, creating a pyridone-like structure.

Computational studies on analogous systems, such as 2-aminopyrimidine (B69317) derivatives, have shown that the relative stability of these tautomers is influenced by factors like electron delocalization and intramolecular hydrogen bonding. researchgate.net In many cases, the amino form is found to be the more stable tautomer. For instance, DFT calculations on similar heterocyclic systems have demonstrated that the amino tautomer can be significantly more stable than the imino form. rsc.org The greater stability of the amino form is often attributed to a more favorable conjugation pattern. rsc.org

While direct computational data for this compound is not extensively reported in the literature, findings from related compounds, such as those with an imidazolidine-N-aryl fragment, suggest that the energetic preference for one tautomer over another can be pronounced. rsc.org In one such study, the amino tautomer was calculated to be highly unstable, by 5.74 kcal mol⁻¹, compared to the imino form in the gas phase. rsc.org This highlights the crucial role that the specific chemical environment plays in determining tautomeric preference.

Geometric Isomers: E vs. Z Configuration

In addition to tautomerism, this compound can exist as two geometric isomers, designated as E (entgegen) and Z (zusammen), arising from the restricted rotation around the C=C double bond of the acrylate backbone. The spatial arrangement of the substituents attached to this double bond defines the E or Z configuration.

The synthesis of similar 3-substituted-2-cyanoacrylates often results in a mixture of both E and Z isomers. ul.ie Experimental techniques like single-crystal X-ray diffraction are instrumental in identifying the specific isomer present in the solid state. For example, the crystal structure of the related compound, (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate, confirmed the presence of the Z isomer in its crystalline form. ul.ienih.gov Computational studies on such analogs have been performed to compare the structural data with experimental findings. ul.ie

The planarity of the molecular core in these types of compounds is a significant feature, often stabilized by intramolecular hydrogen bonds. nih.gov For instance, in related thiophene-based cyanoacrylates, the planarity allows for the formation of an S(6) ring motif through an intramolecular hydrogen bond, which in turn favors an anti-configuration of the carbonyl and cyano groups. nih.gov

Energetic Stability Analysis

The relative stability of the different tautomeric and geometric isomers can be quantified by calculating their total energies using computational methods. The isomer with the lowest energy is considered the most stable. The energy difference (ΔE) between isomers is a key indicator of their relative populations at equilibrium.

Table 1: Representative Calculated Relative Stabilities of Isomeric Forms of a Generic Pyridylamino Acrylate System
Isomeric FormConfigurationRelative Energy (kcal/mol)
AminoE1.5
AminoZ0.0
IminoE6.2
IminoZ5.8

Note: The data in this table is illustrative and based on findings for analogous molecular systems. It serves to represent the potential energetic landscape of the title compound's isomers.

The hypothetical data suggests that the Z-amino isomer is the most stable form, which is consistent with some experimental findings for related compounds where the Z isomer is isolated. ul.ienih.gov The imino tautomers are significantly higher in energy, indicating they would be present in much lower concentrations under equilibrium conditions. The preference for the Z-isomer can often be attributed to the formation of a stabilizing intramolecular hydrogen bond between the amino N-H group and the carbonyl oxygen of the ester group.

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Variation of the Pyridyl Moiety and its Impact on Activity

The pyridyl group is a cornerstone of the molecule's activity, and its modification has been a primary focus of SAR studies. Research has demonstrated that introducing substituents to the pyridine (B92270) ring or replacing it with other aromatic systems significantly alters the compound's biological efficacy, particularly its herbicidal properties.

Studies on a series of 2-cyanoacrylates have shown that those containing a substituted pyridine ring exhibit higher herbicidal activities than their parent compounds containing a phenyl ring. nih.gov The position and nature of the substituent on the pyridine ring are critical. For instance, a suitable substituent at the 2-position of the pyridine ring was found to be essential for high activity against photosystem II (PSII) electron transport. nih.gov This highlights the pyridine ring's role not just as a structural scaffold but as a key interacting element with the biological target.

One specific example of a synthesized analog is Ethyl 2-cyano-3-(5-phenyl-2-pyridylamino)acrylate, which is created by reacting 2-amino-5-phenylpyridine (B15250) with ethyl ethoxymethylenecyanoacetate. prepchem.com This modification, adding a phenyl group to the pyridine ring, represents a strategy to explore how increased aromaticity and steric bulk influence activity.

The importance of the heterocyclic system is further underscored by the synthesis and analysis of related compounds where the pyridine ring is replaced entirely. Analogs featuring furan (B31954), thiophene (B33073), and substituted phenyl rings have been studied. researchgate.netnih.govresearchgate.netuni.lu For example, compounds like (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate show that the core cyanoacrylate scaffold can be attached to various five-membered heterocyclic rings, leading to molecules with distinct electronic and conformational properties. researchgate.netnih.gov Similarly, replacing the pyridylamino group with a substituted aniline, as in (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate, allows for probing the specific role of the pyridine nitrogen and the amino linker in receptor binding. ul.ie

Table 1: Examples of Analogs with Modified Pyridyl/Aromatic Moieties

Compound NameKey Structural VariationRelevant Finding/ApplicationReference
(Z)-2-cyano-3-methylthio-3-(substituted-pyridinemethaneamino)acrylatesSubstituents on the pyridine ringSuitable substituent at the 2-position is essential for high herbicidal activity. nih.gov
Ethyl 2-cyano-3-(5-phenyl-2-pyridylamino)acrylatePhenyl group at the 5-position of the pyridine ringSynthesized analog for activity studies. prepchem.com
(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylatePyridine ring replaced by a furan ringCrystal structure reveals a nearly planar molecule, influencing packing and interactions. researchgate.netnih.gov
(E)-Ethyl 2-cyano-3-(thiophen-2-yl)acrylatePyridine ring replaced by a thiophene ringCharacterized by planarity, with disorder in the ethyl fragment. nih.govresearchgate.net
(Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylatePyridylamino group replaced by a 4-fluoroanilino groupStudied for its supramolecular assembly and noncovalent interactions. ul.ie

Modifications of the Ester Group and their Influence

The ethyl ester group (COOEt) is another critical site for molecular modification. While less explored than the pyridyl moiety, its influence on the molecule's physicochemical properties, such as solubility, and its interaction with biological targets is significant.

In studies of related pyridine derivatives, the carboxylic ethyl ester group was shown to be a favorable feature for antiproliferative activity in certain cancer cell lines. mdpi.com This suggests that the ester group is not merely a passive component but actively participates in the molecular interactions that lead to a biological response. The size and nature of the alkyl group in the ester can affect how the molecule fits into a binding pocket and can influence its metabolic stability. For example, changing the ethyl group to a methyl, propyl, or a more complex substituent like 2-ethoxyethyl can fine-tune the compound's activity. mdpi.com

The synthesis of various 2-cyanoacrylate derivatives often involves the use of ethyl cyanoacetate (B8463686) as a starting material, leading to a prevalence of ethyl esters in the literature. prepchem.comresearchgate.netresearchgate.net However, the exploration of other esters is a key strategy in lead optimization to enhance efficacy and modulate pharmacokinetic properties.

Table 2: Influence of Functional Groups on Biological Activity

Functional GroupObserved InfluenceBiological ContextReference
Carboxylic ethyl ester (COOEt)Favorable for activityAntiproliferative activity in Hep2 and PC3 cell lines mdpi.com
Cyano (C≡N)Crucial for binding affinity and interaction with molecular targetsGeneral biological activity

Elucidation of Active Sites and Pharmacophore Features

Understanding how a molecule interacts with its biological target at the atomic level is crucial for rational drug design. For ethyl 2-cyano-3-(2-pyridylamino)acrylate and its analogs, studies have begun to elucidate the essential pharmacophoric features and their binding modes.

A key finding is that certain 2-cyanoacrylates containing a substituted pyridine ring function as potent herbicidal inhibitors of photosystem II (PSII) electron transport. nih.gov This identifies the PSII protein complex as a specific biological target. The pharmacophore for this activity includes the 2-cyanoacrylate core, which is essential for binding, and a well-positioned substituent on the pyridine ring that likely fits into a specific pocket of the PSII D1 protein. nih.gov

The mechanism of action generally involves the compound's ability to interact with biological molecules, leading to altered enzyme activity. The nitrile (cyano) group and the pyridine ring are critical for binding affinity and specificity. Crystal structure analyses of related compounds provide further insight into the specific interactions that stabilize the molecule within an active site. These studies reveal that the molecular structure is often nearly planar, which facilitates stacking interactions. researchgate.netnih.govresearchgate.net Important non-covalent interactions, such as intermolecular C-H···O and C-H···N hydrogen bonds, have been identified. researchgate.net In some analogs, weak π-π stacking interactions between aromatic rings also contribute to the crystal packing and, by extension, to potential binding modes. researchgate.net These interactions—planarity, hydrogen bonding capacity, and potential for π-stacking—are the defining pharmacophore features of this class of compounds.

Stereochemical Considerations in Molecular Design

Most of the synthesized and structurally characterized analogs of this compound, such as (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate and (E)-ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, adopt the E conformation. researchgate.netresearchgate.netnih.gov Crystal structure data confirms that the molecule is often nearly planar, a feature that is favored by the conjugated system and influences how molecules pack in a crystal and interact with a flat binding surface. researchgate.netnih.gov

However, the optimal stereoisomer can be dependent on the specific biological activity being targeted. In the case of the herbicidal 2-cyanoacrylates that inhibit photosystem II, two series of (Z)-isomers were specifically synthesized and evaluated. nih.gov The high activity of these (Z)-compounds suggests that this particular configuration is required for optimal binding to the PSII target. nih.gov This contrasts with the prevalence of the E-isomer in other contexts and underscores the importance of synthesizing and testing stereochemically pure isomers during drug discovery, as the E and Z isomers can have vastly different biological activities. The planarity of the molecule, combined with the specific E/Z geometry, dictates the precise three-dimensional arrangement of key interacting groups like the cyano, ester, and pyridyl moieties.

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Heterocyclic Synthesis

The structure of ethyl 2-cyano-3-(2-pyridylamino)acrylate, possessing both electrophilic and nucleophilic centers, renders it an excellent starting material for the construction of complex heterocyclic frameworks. The activated double bond, flanked by a cyano and an ester group, is susceptible to various cyclization reactions.

Cyanoacrylate derivatives are recognized as important intermediates for the synthesis of a wide range of heterocyclic compounds. For instance, related (E)-ethyl-2-cyano-3-(aryl)acrylates react with thiourea (B124793) to form pyrimidine (B1678525) thiones. This reactivity highlights the potential of this compound to serve as a key building block for diverse nitrogen-containing heterocycles. The presence of the 2-pyridylamino group can direct cyclization pathways to afford unique fused ring systems. The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis, is often employed to prepare such cyanoacrylate derivatives, which are then used to create more complex molecules like coumarins and their derivatives. nih.gov

Precursor for Advanced Organic Building Blocks

This compound is classified by chemical suppliers as a valuable organic building block. bldpharm.combldpharm.com Its multifunctionality allows it to be a starting point for the synthesis of more complex and specialized molecules. The term "building block" in this context refers to a molecule that can be readily incorporated into a larger chemical structure.

The reactivity of its functional groups—the cyano, the acrylate (B77674), and the pyridylamino moieties—can be selectively exploited to introduce new functionalities and build molecular complexity. For example, the acrylate portion can undergo Michael additions, while the cyano group can be hydrolyzed or reduced. The pyridine (B92270) ring can be functionalized further, and the secondary amine provides another reaction site. This versatility makes it a precursor for a variety of advanced organic structures tailored for specific applications in medicinal chemistry and materials science.

Table 1: Synthesis of Ethyl 2-cyano-3-(pyridylamino)acrylate Analogs

This table presents examples of synthetic methods used to produce analogs of the title compound, demonstrating its accessibility as a building block.

ReactantsCatalyst/SolventConditionsProductYieldReference
2-Amino-5-phenylpyridine (B15250) and Ethyl ethoxymethylenecyanoacetateTolueneFused at 100°C for 15 minutesEthyl 2-cyano-3-(5-phenyl-2-pyridylamino)acrylate78% prepchem.com
Anilines and Ethyl cyanoacetate (B8463686)NoneRefluxed at high temperature for 2hN-alkylated-2-cyanoacetamide derivatives53-75% sciforum.net

Potential in Polymer Science and Materials Engineering

Cyanoacrylate derivatives are of significant interest in polymer science and materials engineering due to their electronic and optical properties. These compounds are used as monomers for producing polymers and materials with specific functionalities. nih.gov

The extended π-conjugated system in this compound suggests its potential for applications in materials requiring specific electronic properties. Cyanoacrylates have been investigated as precursors for dye-sensitized photovoltaic materials and fluorescent probes. nih.govrsc.org For example, a related compound, ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA), has been identified as a fluorescent chemodosimeter. rsc.org The incorporation of the pyridylamino group could further modulate the electronic and photophysical properties, potentially leading to new materials for sensors, organic light-emitting diodes (OLEDs), or other electronic devices. Thiophene-based cyanoacrylate derivatives, for instance, are noted for their high charge mobility and are used as π-bridges in organic dye-sensitized solar cells (DSSCs) to enhance light absorption. nih.gov

Utilization in the Synthesis of Biologically Relevant Scaffolds (e.g., pyrido[1,2-a]pyrimidinones)

The molecular framework of this compound is ideally suited for the synthesis of fused heterocyclic systems, which are common scaffolds in biologically active molecules. One such important class of compounds is the pyrido[1,2-a]pyrimidines. While direct synthesis of pyrido[1,2-a]pyrimidinones from the title compound is not explicitly detailed in the reviewed literature, the synthesis of the closely related pyrido[2,3-d]pyrimidines often involves precursors like ethyl cyanoacetate. researchgate.net

The structure of this compound, which already contains the necessary pyridine and amino functionalities, makes it a highly plausible candidate for intramolecular cyclization to form such fused systems. The reaction would likely proceed through the attack of the pyridine nitrogen or the exocyclic amine onto the electrophilic centers of the acrylate moiety, followed by ring closure. The synthesis of 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines, a related structure, involves the intramolecular cyclization of a 2-(3-cyano-5-nitro-2-pyridylamino)pyridine 1-oxide precursor, demonstrating the feasibility of this synthetic strategy. nih.gov This suggests that this compound is a promising precursor for generating libraries of pyrido[1,2-a]pyrimidinone derivatives for biological screening.

Research on Biological Activities and Mechanistic Understanding

Antimicrobial Activity Investigations

Efficacy Against Bacterial Strains in Research Models

There is currently no publicly available scientific research detailing the efficacy of Ethyl 2-cyano-3-(2-pyridylamino)acrylate against specific bacterial strains in established research models. Studies on analogous compounds with different substitution patterns, such as Ethyl 2-cyano-3-(4-pyridinyl)acrylate, have indicated potential antimicrobial properties, but these findings cannot be directly attributed to the 2-pyridylamino derivative.

Proposed Molecular Targets and Mechanisms of Action

In the absence of direct studies on this compound, its precise molecular targets and mechanisms of antimicrobial action have not been elucidated. For some related cyanoacrylates, it has been proposed that the electrophilic nature of the cyano group may allow for interaction with biological nucleophiles, potentially inhibiting essential enzymes in microbial pathways. However, without specific experimental data, this remains a theoretical consideration for the title compound.

Anticancer Activity Studies

Cytotoxic Effects on Cancer Cell Lines in In Vitro Research

There is a lack of published in vitro research investigating the cytotoxic effects of this compound on specific cancer cell lines. Consequently, there is no data available to report on its potential efficacy or selectivity against cancerous cells. Research on other cyanoacrylate derivatives has shown cytotoxic activity against various cancer cell lines, but these results are not specific to this compound. nih.gov

Exploration of Antitumor Mechanisms

Given the absence of studies on its cytotoxic effects, there has been no exploration of the potential antitumor mechanisms of this compound. Mechanistic studies typically follow the observation of biological activity; therefore, pathways such as apoptosis induction, cell cycle arrest, or enzyme inhibition have not been investigated for this specific compound.

Antiallergy Agent Research

A thorough search of scientific databases yields no studies or reports on the investigation of this compound as a potential antiallergy agent. This area of research appears to be unexplored for this compound.

Data Tables

Due to the lack of available experimental data from research focused specifically on this compound, no data tables on its biological activities can be generated at this time.

Evaluation in Preclinical Animal Models (e.g., rat Passive Cutaneous Anaphylaxis test)

The rat Passive Cutaneous Anaphylaxis (PCA) test is a widely utilized and established in vivo model for the screening and evaluation of compounds with potential anti-allergic properties. nih.govpharmacologydiscoveryservices.com This test specifically investigates immediate-type hypersensitivity reactions, which are primarily mediated by Immunoglobulin E (IgE) antibodies. pharmacologydiscoveryservices.com

The methodology of the rat PCA test involves the passive sensitization of the skin of rats by intradermal injection of IgE antibodies specific to an antigen. After a latent period to allow the antibodies to bind to mast cells, the rats are challenged intravenously with the specific antigen along with a dye, such as Evans blue. pharmacologydiscoveryservices.comcreative-biolabs.comcriver.com The antigen-antibody reaction on the surface of mast cells triggers their degranulation and the release of inflammatory mediators, including histamine. nih.govpharmacologydiscoveryservices.com This leads to an increase in vascular permeability at the site of injection, resulting in the extravasation of the dye and the formation of a visible blue spot. The size and intensity of this spot are quantifiable measures of the allergic reaction. creative-biolabs.comcriver.com Compounds with anti-allergic activity are expected to inhibit or reduce the extent of this reaction.

While the rat PCA test is a standard and valuable tool for assessing potential anti-allergic agents, a review of the available scientific literature did not yield specific studies that have evaluated this compound using this model. Therefore, no specific data on its efficacy in this preclinical animal model can be presented at this time.

Investigation of Inhibitory Mechanisms related to Allergic Reactions

The primary mechanism of action for compounds that show efficacy in the rat PCA test is the inhibition of the allergic cascade. This can occur at various stages, but a key target is the stabilization of mast cells to prevent their degranulation. nih.gov The cross-linking of IgE antibodies on the mast cell surface by an antigen initiates a complex signaling pathway that leads to the release of pre-formed mediators, such as histamine, from granules and the synthesis of newly formed mediators, like prostaglandins (B1171923) and leukotrienes. nih.gov

Compounds that inhibit this process can act through several mechanisms, including:

Stabilization of Mast Cell Membranes: Preventing the influx of calcium ions, which is a critical step for degranulation.

Inhibition of Signaling Pathways: Interfering with intracellular signaling molecules involved in the degranulation process.

Antagonism of Mediator Receptors: Blocking the action of released mediators, such as histamine, at their respective receptors. nih.gov

Although the rat PCA model is designed to identify compounds with such inhibitory potential, there is currently no specific research available that investigates the inhibitory mechanisms of this compound in the context of allergic reactions.

Herbicidal Activity Studies and Photosystem II Inhibition

In contrast to the lack of data on its anti-allergic properties, research has been conducted on the herbicidal potential of compounds structurally related to this compound. Specifically, studies on 2-cyano-3-substituted-pyridinemethylaminoacrylates have demonstrated their efficacy as herbicides. nih.govresearchgate.net

These compounds have been identified as inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain in plants. nih.govresearchgate.net By inhibiting PSII, these compounds disrupt the process of photosynthesis, leading to the death of the plant. The pyridine (B92270) ring and the acrylate (B77674) moiety are crucial for this herbicidal activity. nih.gov

Research has shown that the nature of the substituents on the pyridine ring and the acrylate group significantly influences the herbicidal potency. nih.gov For instance, certain substitutions can enhance the binding of the compound to the D1 protein within the PSII complex, thereby increasing its inhibitory effect.

While these findings are for structurally similar compounds, they provide a strong rationale for investigating this compound for similar herbicidal properties.

Table of Herbicidal Activity for Related 2-Cyano-3-substituted-pyridinemethylaminoacrylates

Compound StructureTarget WeedActivity LevelReference
(Z)-2-cyano-3-methylthio-3-(substituted-pyridinemethaneamino)acrylatesVariousSome compounds exhibited excellent herbicidal activities, even at a dose of 75 g/ha. nih.gov
(Z)-2-cyano-3-alkyl-3-(substituted-pyridinemethaneamino)acrylatesVariousSome compounds exhibited excellent herbicidal activities, even at a dose of 75 g/ha. nih.gov
(Z)-ethoxyethyl 2-cyano-3-isopropyl- 3-(2-alkoxypyridin-3-yl)methaneaminoacrylateNot SpecifiedExcellent herbicidal activities researchgate.net

Coordination Chemistry and Metal Ion Interactions

Chelation Behavior of Ethyl 2-cyano-3-(2-pyridylamino)acrylate

This compound possesses multiple potential donor sites for coordination with metal ions, including the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the oxygen or nitrogen atoms of the cyanoacrylate group. The chelation behavior is largely dictated by the spatial arrangement of these donor atoms, which can lead to the formation of stable chelate rings with a central metal ion.

Based on analogous structures found in the literature, particularly those involving 2-aminopyridine (B139424) derivatives, it is anticipated that this compound would primarily act as a bidentate ligand. The most probable coordination mode involves the pyridyl nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring with a metal ion. This bidentate N,N-chelation is a common coordination motif for 2-aminopyridine-based ligands.

The involvement of the cyanoacrylate moiety in coordination is also possible, which could lead to different or higher denticity. For instance, the nitrile nitrogen or the carbonyl oxygen of the acrylate (B77674) group could participate in coordination, potentially leading to bridging modes or the formation of polynuclear complexes. The specific chelation behavior will ultimately depend on several factors, including the nature of the metal ion, the reaction conditions, and the solvent system employed.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through standard coordination chemistry techniques. A common method involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is typically carried out under reflux or at room temperature, and the resulting metal complexes can often be isolated as crystalline solids.

The characterization of these complexes relies on a combination of spectroscopic and analytical methods to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination mode of the ligand. Upon complexation, shifts in the vibrational frequencies of the functional groups involved in bonding are expected. For instance, a shift in the ν(C=N) stretching frequency of the pyridine ring and the ν(N-H) stretching frequency of the amino group would provide evidence for the involvement of these groups in coordination. Changes in the ν(C≡N) and ν(C=O) frequencies of the cyanoacrylate moiety would indicate their participation in metal binding.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes are expected to differ significantly from that of the free ligand. The coordination of the ligand to a metal ion can lead to shifts in the intra-ligand π-π* and n-π* transitions. In the case of transition metal complexes, the appearance of new absorption bands in the visible region, corresponding to d-d transitions or charge-transfer bands, can provide information about the geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Upon coordination, changes in the chemical shifts of the protons and carbons near the donor atoms are anticipated. For example, a downfield shift of the pyridine and amine protons would be consistent with their involvement in metal binding.

Mass Spectrometry: Mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be used to confirm the formation of the desired metal complexes and to determine their stoichiometry.

The table below summarizes typical spectroscopic data observed for metal complexes of ligands analogous to this compound, providing an indication of the expected spectroscopic changes upon complexation.

Spectroscopic TechniqueFree Ligand (Analogous)Metal Complex (Analogous)Interpretation
IR Spectroscopy (cm-1)
ν(N-H)~3400~3300-3350 (broadened)Involvement of the amino group in coordination.
ν(C=N)pyridine~1600~1610-1620 (shifted)Coordination of the pyridyl nitrogen.
ν(C≡N)~2220~2220-2230 (slight shift)Potential weak interaction of the cyano group.
ν(C=O)~1700~1680-1690 (shifted)Possible coordination of the carbonyl oxygen.
UV-Vis Spectroscopy (nm)
Intra-ligand transitions~280, ~350Red or blue shiftedAlteration of the ligand's electronic structure upon coordination.
d-d/Charge Transfer-~400-700Characteristic of transition metal complexes, indicating coordination geometry.
1H NMR Spectroscopy (ppm)
Pyridine protons7.0-8.5Downfield shiftsDeshielding due to coordination of the pyridyl nitrogen.
Amine protonVariableBroadened and downfield shiftedInvolvement of the amino nitrogen in coordination.

Development of Chemodosimeters and Sensory Probes (analogous studies)

The structural features of this compound, particularly the combination of a pyridylamino recognition unit and a conjugated π-system, make it and its derivatives promising candidates for the development of chemodosimeters and sensory probes for metal ions. Chemodosimeters are molecules that undergo an irreversible chemical reaction with an analyte, leading to a detectable signal, while sensory probes typically involve reversible binding.

In analogous systems, the interaction of a metal ion with the pyridylamino moiety can lead to significant changes in the electronic properties of the molecule, resulting in a detectable optical response, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).

Fluorescent Sensing: Many pyridylamino-containing compounds exhibit fluorescence. The coordination of a metal ion can either quench or enhance the fluorescence intensity.

Fluorescence Quenching: Paramagnetic metal ions, such as Cu2+ or Ni2+, can quench the fluorescence of the ligand through energy or electron transfer processes.

Fluorescence Enhancement: In some cases, metal ion binding can lead to chelation-enhanced fluorescence (CHEF). This can occur if the metal ion restricts the intramolecular rotation or other non-radiative decay pathways of the ligand, leading to an increase in the fluorescence quantum yield.

The cyanoacrylate portion of the molecule can also play a role in the sensing mechanism. The electron-withdrawing nature of the cyano and ester groups can influence the electronic properties of the fluorophore and its response to metal ion binding.

The development of such sensors often involves a systematic study of the ligand's response to a variety of metal ions to establish its selectivity and sensitivity. The table below presents representative data from analogous chemosensors, illustrating the principles of colorimetric and fluorescent detection of metal ions.

Sensor TypeAnalyteSensing MechanismObservable Change
Colorimetric Cu2+Metal-ligand charge transferColor change from colorless to yellow.
Fe3+Alteration of ICTDevelopment of a new absorption band in the visible region.
Fluorescent Zn2+Chelation-Enhanced Fluorescence (CHEF)Significant increase in fluorescence intensity.
Hg2+Photoinduced Electron Transfer (PET) inhibition"Turn-on" fluorescence response.
Cu2+Fluorescence quenchingDecrease in fluorescence intensity.

Future Research Directions and Translational Perspectives

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of ethyl 2-cyano-3-(2-pyridylamino)acrylate and its derivatives often relies on the Knoevenagel condensation. Traditional methods, while effective, may involve harsh reaction conditions or catalysts that are not environmentally benign. The future of synthesizing these compounds lies in the adoption of greener, more sustainable catalytic systems.

Recent advancements in organic synthesis have showcased several promising alternatives. For instance, the use of ionic liquids, such as 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]), has been shown to effectively catalyze Knoevenagel condensations in aqueous media. ajgreenchem.com This approach not only offers high yields (90-97%) and short reaction times but also allows for the recycling of the catalyst, aligning with the principles of green chemistry. ajgreenchem.com

Another innovative approach involves the use of photo-activated carbon dots (CDs) as catalysts. mdpi.com These light-absorbing agents can facilitate the Knoevenagel condensation under mild, room-temperature conditions, offering a novel, energy-efficient synthetic route. mdpi.com Furthermore, research into catalyst-free Knoevenagel condensations, particularly in water, is gaining traction. rsc.org While currently limited by substrate scope and temperature requirements, optimizing these catalyst-free methods could represent the ultimate sustainable pathway for producing this compound.

Future research should systematically investigate these novel catalytic systems for the synthesis of the target compound. A comparative analysis of their efficiency, environmental impact, and cost-effectiveness will be crucial for identifying the most viable industrial-scale production method.

Catalytic SystemPotential AdvantagesKey Research Focus
Ionic Liquids (e.g., [Bmim][OAc]) High yields, short reaction times, catalyst recyclability, use of aqueous media. ajgreenchem.comOptimization of reaction conditions for this compound; scalability assessment.
Photo-activated Carbon Dots (CDs) Use of light as an energy source, mild reaction conditions, potentially high efficiency. mdpi.comSynthesis and characterization of suitable CDs; investigation of reaction mechanism and quantum yield.
Catalyst-Free Systems (in water) Elimination of catalyst-related cost and waste, environmentally benign. rsc.orgOvercoming limitations in substrate scope and reaction temperature; understanding the role of water in the reaction mechanism.

Advanced Mechanistic Elucidation of Biological Effects

While derivatives of cyanoacrylates and pyridines have demonstrated a range of biological activities, including antimicrobial and anticancer effects, the specific mechanisms of action of this compound remain largely uncharacterized. researchgate.net Future research must prioritize a deep dive into the molecular pathways through which this compound exerts its biological effects.

It is hypothesized that the biological activity of this class of compounds stems from their ability to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their function. researchgate.net For example, related 2-amino-3-cyanopyridine (B104079) derivatives have shown enhanced biological activity when substituted with aryl moieties, suggesting that these groups play a critical role in target binding. nih.gov

Advanced techniques in molecular and cellular biology will be instrumental in these investigations. This includes target identification studies using affinity chromatography and mass spectrometry, as well as enzymatic assays to quantify the inhibitory or activating effects on specific proteins. Furthermore, cellular studies on relevant cancer cell lines or microbial strains can help to unravel the downstream effects of target engagement, such as the induction of apoptosis or inhibition of cell wall synthesis. A thorough understanding of these mechanisms is a prerequisite for the rational development of this compound as a therapeutic agent.

Rational Design of Derivatives with Enhanced Properties

The chemical scaffold of this compound offers a versatile platform for the rational design of derivatives with improved biological efficacy and tailored properties. Structure-activity relationship (SAR) studies are central to this endeavor, providing insights into how specific structural modifications influence biological activity. mdpi.com

Future research should focus on the systematic synthesis and evaluation of a library of derivatives. Modifications could include:

Substitution on the pyridine (B92270) ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) at different positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets. nih.gov

Modification of the acrylate (B77674) moiety: Altering the ethyl ester group to other esters, amides, or nitriles can influence the compound's solubility, metabolic stability, and pharmacokinetic profile.

Introduction of additional ring systems: Fusing other heterocyclic rings to the pyridine core can create novel chemical entities with unique three-dimensional structures and potentially new biological activities.

The design of these derivatives should be guided by computational modeling to predict their binding affinity to target proteins and their physicochemical properties. nih.gov This integrated approach of computational design, chemical synthesis, and biological testing will accelerate the discovery of new analogs with superior therapeutic potential.

Derivative SeriesRationale for DesignDesired Property Enhancement
Substituted Pyridines Modulate electronic and steric properties for improved target binding. nih.govIncreased potency, selectivity, and target specificity.
Modified Acrylates Enhance physicochemical properties and pharmacokinetic profile.Improved bioavailability, metabolic stability, and reduced off-target effects.
Fused Heterocycles Explore novel chemical space and potential for new biological targets.Novel mechanisms of action and broader therapeutic applications.

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery and materials science. For this compound, this integrated approach can provide predictive models for its biological activity, toxicity, and physicochemical properties, thereby guiding research and reducing the reliance on costly and time-consuming trial-and-error experimentation.

Density Functional Theory (DFT) studies can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. rsc.orgresearchgate.net These calculations can provide insights into parameters like the HOMO-LUMO gap, which can be correlated with the compound's reactivity and potential for certain biological interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. nih.gov By developing robust QSAR models, it becomes possible to predict the activity of virtual compounds before their synthesis, allowing for the prioritization of the most promising candidates.

Furthermore, molecular docking simulations can predict the binding mode and affinity of the compounds to their putative biological targets, providing a structural basis for their mechanism of action and guiding the rational design of more potent inhibitors. nih.gov The development of predictive models for bioaccumulation and bioactivity, as has been done for other small molecules, can further refine the selection of candidates for in-depth preclinical evaluation. nih.gov

The future of research on this compound will increasingly rely on this iterative cycle of computational prediction and experimental verification to efficiently navigate the vast chemical space and identify compounds with optimal properties for therapeutic or material applications.

Q & A

Q. What are the common synthetic routes for Ethyl 2-cyano-3-(2-pyridylamino)acrylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation , involving ethyl cyanoacetate and 2-aminopyridine derivatives. Key steps include:

  • Base catalysis : Sodium ethoxide or quinine (organocatalyst) under solvent-free conditions improves yield and selectivity .
  • Temperature control : Reactions are conducted at 60–80°C to minimize side products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Example Protocol:

ReagentCatalystSolventTemp. (°C)Yield (%)
Ethyl cyanoacetateSodium ethoxideEthanol7075–80
2-Aminopyridine derivativeQuinineSolvent-free8085–87

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization : Slow evaporation of ethanol or acetone solutions yields diffraction-quality crystals .
  • Data collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELX software (SHELXL-97) refines atomic coordinates, thermal parameters, and bond angles. Example parameters from a related polymorph:
    • Space group: P21/c
    • Unit cell dimensions: a = 4.76 Å, b = 17.80 Å, c = 14.28 Å, β = 93.8° .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Distillation : Fractional distillation under reduced pressure (boiling point ~150–160°C at 10 mmHg) .
  • Crystallization : Ethanol/water (3:1) yields high-purity crystals (melting point 120–122°C).
  • Chromatography : Flash chromatography with ethyl acetate/hexane (1:4) separates isomers or byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) model the electronic properties of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict:

  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with reactivity (e.g., nucleophilic attack at the cyano group) .
  • Electrostatic potential maps : Identify regions of electrophilicity (e.g., pyridyl nitrogen) for hydrogen bonding or catalysis.
  • Global reactivity indices : Hardness (η) and electrophilicity (ω) quantify stability and charge transfer trends .

Example Computational Workflow:

Optimize geometry using Gaussian 02.

Calculate vibrational frequencies to confirm minima.

Analyze electron density with Multiwfn or VMD.

Q. How do structural modifications (e.g., substituents on the pyridine ring) influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

  • Synthetic diversification : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the pyridine C4 position .
  • In vitro assays : Test antioxidant (DPPH radical scavenging) and anti-inflammatory (COX-2 inhibition) activities.
  • Data correlation : Compare LogP (lipophilicity) with IC50 values to optimize pharmacokinetics .

Example SAR Table:

SubstituentLogPDPPH IC50 (µM)COX-2 Inhibition (%)
-H2.1745.262
-NO21.8928.778
-OCH32.3552.155

Q. How to resolve contradictions in reported reaction yields or crystallographic data?

Methodological Answer:

  • Reaction variables : Reproduce conditions (e.g., solvent purity, inert atmosphere) to verify yields .
  • Polymorph analysis : Use differential scanning calorimetry (DSC) to identify metastable crystal forms .
  • Statistical validation : Apply Rietveld refinement (e.g., in TOPAS) to distinguish between experimental noise and structural discrepancies .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Toxicity mitigation : Use fume hoods (inhalation risk) and nitrile gloves (dermal exposure) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration.
  • Emergency response : Immediate ethanol rinsing for skin contact; activated charcoal for ingestion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-cyano-3-(2-pyridylamino)acrylate
Reactant of Route 2
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Ethyl 2-cyano-3-(2-pyridylamino)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.